5-Hydroxy Desloratadine 5-Hydroxy Desloratadine 5-Hydroxy Desloratadine is a hydroxylated metabolite of Desloratadine.
Brand Name: Vulcanchem
CAS No.: 117811-12-8
VCID: VC21328714
InChI: InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2
SMILES: C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl
Molecular Formula: C19H19ClN2O
Molecular Weight: 326.8 g/mol

5-Hydroxy Desloratadine

CAS No.: 117811-12-8

Cat. No.: VC21328714

Molecular Formula: C19H19ClN2O

Molecular Weight: 326.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Hydroxy Desloratadine - 117811-12-8

CAS No. 117811-12-8
Molecular Formula C19H19ClN2O
Molecular Weight 326.8 g/mol
IUPAC Name 13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol
Standard InChI InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2
Standard InChI Key LWCSUGDLKORNAJ-UHFFFAOYSA-N
SMILES C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl
Canonical SMILES C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl

Chemical Properties and Structure

5-Hydroxy Desloratadine, identified by CAS number 117811-12-8, is a metabolite formed through the hydroxylation of Desloratadine. The compound has a molecular formula of C19H19ClN2O with a molecular weight of 326.82 g/mol. Its systematic name is 8-chloro-11-piperidin-4-ylidene-5,6-dihydrobenzo cyclohepta[2,4-b]pyridin-5-ol. The molecule maintains the core structure of Desloratadine with the addition of a hydroxyl group at the 5-position .

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of 5-Hydroxy Desloratadine:

PropertyValue
Molecular FormulaC19H19ClN2O
Molecular Weight326.82 g/mol
Exact Mass326.11900
PSA (Polar Surface Area)45.15000
LogP3.83860
Chemical StructureTricyclic with piperidinyl group and hydroxyl modification
AppearanceCrystalline solid (based on similar compounds)

These physicochemical properties influence the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles .

Pharmacological Role and Significance

5-Hydroxy Desloratadine is primarily recognized as a metabolite of Desloratadine, which itself is a widely used second-generation antihistamine. The parent compound, Desloratadine, acts as an antagonist at H1 histamine receptors, blocking the effects of histamine and thereby reducing allergic symptoms.

Metabolic Pathway

The formation of 5-Hydroxy Desloratadine occurs through enzymatic hydroxylation of Desloratadine in the liver. This biotransformation is part of the body's natural process for eliminating foreign compounds. Understanding this metabolic pathway is crucial for comprehending the complete pharmacological profile of Desloratadine and related antihistamines.

Relationship to Other Antihistamines

Desloratadine is a metabolite of Loratadine, creating a metabolic cascade from Loratadine to Desloratadine to 5-Hydroxy Desloratadine. Studies across multiple species have shown that when Loratadine is administered, it undergoes decarboethoxylation to form Desloratadine, which is subsequently hydroxylated to form 5-Hydroxy Desloratadine, among other metabolites .

Metabolism and Excretion Studies

Cross-Species Metabolic Patterns

Research has demonstrated significant cross-species variations in the metabolism of Loratadine and its derivatives. A comprehensive study investigating the metabolic pathways in mice, rats, and monkeys revealed that 5-Hydroxy Desloratadine was consistently identified as the major fecal metabolite across all three species, regardless of gender .

This finding suggests that the 5-hydroxylation pathway is a conserved metabolic route across multiple mammalian species, highlighting its evolutionary significance in xenobiotic metabolism. The consistent presence of 5-Hydroxy Desloratadine in fecal samples makes it a valuable biomarker for monitoring antihistamine metabolism and compliance.

Elimination Routes

The excretion profile of Loratadine and its metabolites, including 5-Hydroxy Desloratadine, predominantly favors fecal elimination. This pattern was observed across multiple species, with radioactivity studies confirming that the majority of administered Loratadine was eliminated through fecal matter rather than urine .

PropertyDesloratadine Value
Skin Irritation (Rabbit)No skin irritation
Eye Irritation (Rabbit)No eye irritation
Acute Oral ToxicityNot specified for Desloratadine in available data
Target OrgansNone specifically identified for Desloratadine

This safety profile suggests that 5-Hydroxy Desloratadine, as a metabolite of Desloratadine, may share similar safety characteristics, though dedicated studies would be necessary for confirmation .

Analytical Detection Methods

Chromatographic Techniques

The detection and quantification of 5-Hydroxy Desloratadine in biological samples typically employ liquid chromatography-mass spectrometry (LC-MS) with in-line flow scintillation analysis (FSA). These sophisticated analytical techniques allow researchers to profile and characterize metabolites with high sensitivity and specificity .

In metabolic studies, over 50 metabolites of Loratadine, including 5-Hydroxy Desloratadine, were profiled using these methods. The LC-MSn techniques provided detailed structural characterization, enabling researchers to distinguish between closely related metabolites and quantify their relative abundances in various biological matrices.

Application in Metabolic Profiling

The analytical detection of 5-Hydroxy Desloratadine serves multiple purposes in research and clinical settings:

  • Assessment of metabolic pathways

  • Determination of species-specific metabolism

  • Evaluation of gender differences in drug metabolism

  • Monitoring of medication compliance

  • Pharmacokinetic studies for drug development

These applications highlight the importance of reliable and sensitive detection methods for 5-Hydroxy Desloratadine in various biological matrices.

Gender and Species Differences in Metabolism

Gender-Related Variations

These gender-related differences underscore the importance of considering sex as a variable in pharmacokinetic studies and potentially in clinical applications of antihistamines.

Species-Specific Metabolism

Comparative studies across mice, rats, and monkeys have demonstrated species-specific patterns in the metabolism of Loratadine and formation of its metabolites, including 5-Hydroxy Desloratadine. These species differences are particularly notable in the circulating metabolites detected in plasma, while the fecal metabolite profile showed greater consistency across species .

The observed species variations highlight the challenges in extrapolating metabolic data from animal models to humans and emphasize the need for human-specific metabolic studies.

Research Limitations and Future Directions

Current Knowledge Gaps

Despite the identification of 5-Hydroxy Desloratadine as a significant metabolite, several knowledge gaps remain:

Future Research Opportunities

Future research directions should address these knowledge gaps through:

  • Receptor binding studies to determine the affinity of 5-Hydroxy Desloratadine for histamine receptors

  • Pharmacodynamic studies to assess its independent contribution to antihistamine effects

  • Comprehensive metabolomic profiling in humans to understand individual variations

  • Investigation of potential drug-drug interactions affecting its formation or clearance

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